

The Pharmacological Profile of OGA Inhibitor MK-8719: A Technical Guide

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Compound of Interest		
Compound Name:	MK-8719	
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Introduction

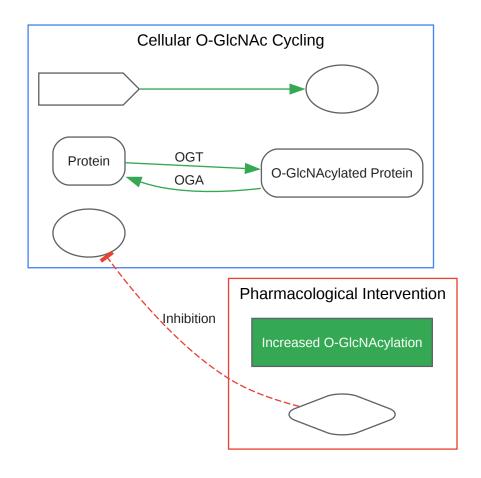
MK-8719 is a potent, selective, and brain-penetrant small molecule inhibitor of O-GlcNAcase (OGA), the sole enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from nuclear and cytoplasmic proteins.[1][2] The strategic inhibition of OGA by **MK-8719** leads to an increase in protein O-GlcNAcylation, a post-translational modification that plays a crucial role in regulating the function of numerous proteins.[1] This mechanism holds significant therapeutic promise for neurodegenerative disorders characterized by the aggregation of the microtubule-associated protein tau, such as Alzheimer's disease and progressive supranuclear palsy (PSP).[2][3] By increasing the O-GlcNAcylation of tau, **MK-8719** is hypothesized to interfere with its hyperphosphorylation and subsequent aggregation into neurofibrillary tangles (NFTs), a key pathological hallmark of these diseases.[1][4] Developed through a medicinal chemistry effort to improve the drug-like properties of earlier carbohydrate-based OGA inhibitors, **MK-8719** has advanced to Phase I clinical trials.[2][5] This technical guide provides a comprehensive overview of the pharmacological profile of **MK-8719**, detailing its mechanism of action, in vitro and in vivo properties, pharmacokinetic profile, and the experimental methodologies used for its characterization.

Mechanism of Action

MK-8719 functions as a competitive and reversible inhibitor of the human OGA enzyme.[3] The catalytic action of OGA involves a two-step process that proceeds through an oxazoline



intermediate.[4] **MK-8719**, a derivative of the thiazoline-based inhibitor thiamet-G, is designed to mimic this transition state, thereby binding to the active site of OGA with high affinity and preventing the hydrolysis of O-GlcNAc from substrate proteins.[2][4] This inhibition leads to a global increase in the levels of O-GlcNAcylated proteins within the cell.



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Figure 1: Mechanism of Action of MK-8719.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for **MK-8719**, providing insights into its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity



Parameter	Species	Value	Reference(s)
hOGA Ki	Human	7.9 nM	[6]
hOGA IC50	Human	< 0.010 μM	[3]
Cell-based EC50 (PC- 12 cells)	Rat	< 0.100 μΜ	[3]
hHEX Ki (β- hexosaminidase)	Human	>10,000 nM	[4]
Selectivity (hHEX Ki / hOGA Ki)	-	>1265-fold	Calculated

Table 2: Preclinical Pharmacokinetic Parameters of MK-8719

Specie s	Dose (mg/kg)	Route	Cmax	Tmax (h)	AUC (μM·h)	Bioava ilabilit y (%)	Brain/ Plasm a Ratio	Refere nce(s)
Rat	10	p.o.	0.9 μΜ	1	3.3	>60	~0.6	[3][4]
Dog	3	p.o.	-	-	-	>60	-	[3]
Mouse	-	-	-	-	-	>60	-	[3]
Monkey	10	p.o.	0.4 μΜ	2	1.8	20	-	[4]

Note: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve). Pharmacokinetic parameters can vary based on experimental conditions.

Table 3: In Vivo Pharmacodynamic and Efficacy Data



Model	Treatment	Key Findings	Reference(s)
rTg4510 Tauopathy Mice	1-100 mg/kg	Dose-dependent increase in brain O-GlcNAc levels. Significant reduction in neurofibrillary tangles.	[3]
rTg4510 Tauopathy Mice	Chronic Dosing	Reduced pathological tau accumulation (AT8 and PHF6 positive). Attenuated brain weight loss and forebrain volume loss.	[7]
Rat	3, 10, 30, 100 mg/kg	Dose-dependent increase in O-GlcNAc levels in brain and PBMCs.	[3]

Experimental Protocols

Detailed experimental protocols for the characterization of **MK-8719** are proprietary. However, based on published literature, the following outlines the likely methodologies employed.

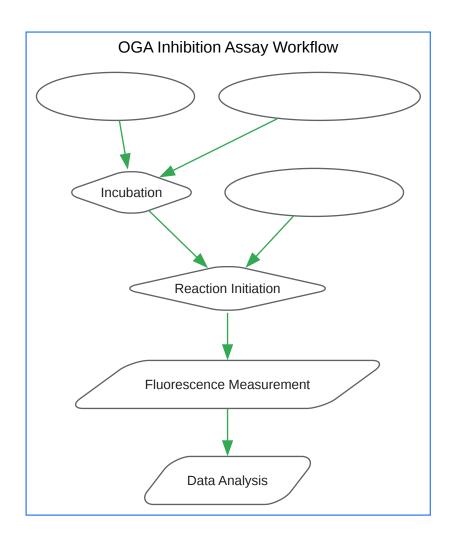
In Vitro OGA Inhibition Assay

This assay is crucial for determining the inhibitory potency of compounds like MK-8719.

- Principle: A fluorogenic substrate, such as 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc), is cleaved by recombinant human OGA, releasing a fluorescent product (4-methylumbelliferone). The rate of fluorescence increase is proportional to enzyme activity.
- Procedure:
 - Reactions are typically performed in a 96- or 384-well plate format.



- Recombinant human OGA is incubated with varying concentrations of MK-8719 in an appropriate assay buffer (e.g., sodium phosphate buffer with BSA).
- The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
- Fluorescence is monitored over time using a plate reader (Excitation: ~355 nm, Emission: ~460 nm).
- The rate of reaction is calculated for each inhibitor concentration.
- IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation. Ki values are subsequently calculated using the Cheng-Prusoff equation.



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Figure 2: Workflow for In Vitro OGA Inhibition Assay.

Cell-Based O-GlcNAc Level Measurement (ELISA)

This assay confirms the ability of MK-8719 to engage its target in a cellular context.

- Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify total O-GlcNAcylated proteins in cell lysates.
- Procedure:
 - Cells (e.g., rat PC-12) are treated with a range of MK-8719 concentrations for a specified period (e.g., 24 hours).[6]
 - Cells are lysed, and the total protein concentration is normalized.
 - The wells of a microplate are coated with the cell lysate.
 - A primary antibody that specifically recognizes the O-GlcNAc modification (e.g., RL2) is added.
 - A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is then added.
 - A chromogenic substrate for the enzyme is introduced, and the resulting color change is measured using a plate reader.
 - The signal intensity is proportional to the amount of O-GlcNAcylated protein.
 - EC50 values are calculated from the dose-response curve.

Analysis of Tau Phosphorylation and Aggregation in rTg4510 Mice

These experiments are critical for evaluating the in vivo efficacy of MK-8719.

Principle: Brain homogenates from treated and control rTg4510 mice are analyzed for levels
of specific phosphorylated tau species and aggregated tau using immunoassays.

Foundational & Exploratory

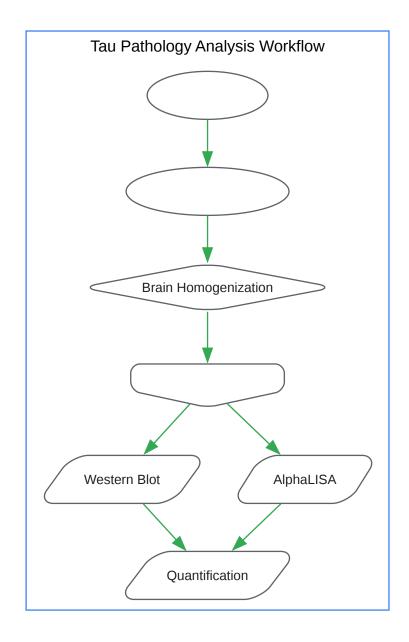




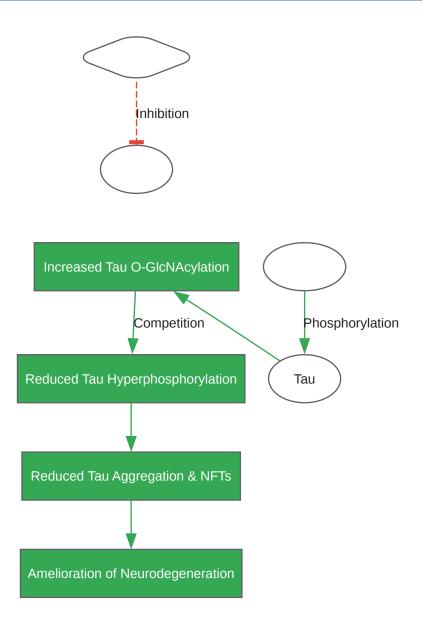
• Procedure:

- rTg4510 mice are dosed with MK-8719 or vehicle for a defined period.[7]
- Brains are harvested and homogenized.
- Western Blotting: Proteins from the brain homogenates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated tau epitopes (e.g., AT8 [pSer202/pThr205], PHF6) and total tau.
- AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based immunoassay can be used to quantify aggregated tau (e.g., using HT7/HT7 antibody pairing).[7]
- Densitometry (for Western blots) and luminescence/fluorescence readings (for AlphaLISA)
 are used to quantify the levels of different tau species.









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